3-(4-Cyanophenyl)-1-propene

Synthetic Methodology Nucleophilic Cyclization Benzonitrile Isomers

3-(4-Cyanophenyl)-1-propene (also known as 4-allylbenzonitrile) is a C10H9N aromatic nitrile featuring a terminal alkene at the para position. While this compound is often classified generically alongside other allyl-substituted benzonitriles, it is critical to note that its specific substitution pattern (para) directly impacts its reactivity in nucleophilic photosubstitution and cyclization reactions.

Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
CAS No. 51980-05-3
Cat. No. B1311161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Cyanophenyl)-1-propene
CAS51980-05-3
Molecular FormulaC10H9N
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC=CCC1=CC=C(C=C1)C#N
InChIInChI=1S/C10H9N/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-7H,1,3H2
InChIKeyULDJSHVPTSCBDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Cyanophenyl)-1-propene (CAS 51980-05-3) Procurement Baseline and Inherent Limitations


3-(4-Cyanophenyl)-1-propene (also known as 4-allylbenzonitrile) is a C10H9N aromatic nitrile featuring a terminal alkene at the para position . While this compound is often classified generically alongside other allyl-substituted benzonitriles, it is critical to note that its specific substitution pattern (para) directly impacts its reactivity in nucleophilic photosubstitution and cyclization reactions [1]. The compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and materials science [2]. However, without direct comparative data against specific positional isomers or alternative nitrile building blocks, its true procurement value remains obscured.

3-(4-Cyanophenyl)-1-propene: Why Generic Substitution Across Isomers and Alternative Nitriles Is High-Risk


Procurement decisions based solely on generic nitrile functionality overlook critical steric and electronic distinctions. The para-substituted allyl group in 3-(4-Cyanophenyl)-1-propene exhibits markedly different reactivity compared to its ortho (2-allylbenzonitrile) and meta (3-allylbenzonitrile) counterparts . Furthermore, its performance in specialized photochemical and cross-coupling reactions cannot be reliably extrapolated from more common benzonitriles [1]. The following quantitative evidence demonstrates that substitution with an alternative isomer or a non-allylic nitrile can lead to significantly altered yields, reaction rates, and product selectivity, directly impacting downstream synthetic efficiency and cost .

3-(4-Cyanophenyl)-1-propene Evidence Guide: Quantified Differentiation for Strategic Sourcing


Quantified Yield Advantage of Para-Allyl vs. Ortho/Meta in Nucleophilic Cyclizations

When subjected to nucleophilic cyclization conditions with Lewis acids, the para-allyl substitution pattern of 3-(4-Cyanophenyl)-1-propene enables efficient formation of nickeladihydropyrroles . In contrast, the ortho-isomer (2-allylbenzonitrile) yields the corresponding nickeladihydropyrroles in quantitative yield under similar conditions, indicating that the para-isomer may be a less reactive substrate, potentially offering distinct selectivity advantages in specific catalytic cycles [1]. No comparable yield data is available for the meta-isomer under identical conditions.

Synthetic Methodology Nucleophilic Cyclization Benzonitrile Isomers

Comparative Synthetic Yield: Allylation of Arylmagnesium Reagent (Para vs. No Data for Ortho/Meta)

A direct synthetic route to 4-allylbenzonitrile via the allylation of an arylmagnesium reagent with allyl bromide achieves a 92% yield . This high-yielding method provides a quantifiable benchmark for the procurement and in-house synthesis of the para-isomer. While other synthetic routes exist for ortho- and meta-isomers, they often involve different starting materials and conditions (e.g., reactions of 2-cyanobenzaldehyde with allyl bromide in the presence of a base), and no direct, cross-comparative yield data under identical conditions is readily available .

Synthetic Organic Chemistry Allylation Yield Comparison

Quantified Photoreactivity: Isolated Yield in Allyl-Transfer Photoreactions (85% for Para-Substituted Product)

In a photoreaction between dicyanobenzenes and a hypervalent allylsilicon reagent, the para-substituted 4-allylbenzonitrile product is obtained in an 85% isolated yield . This quantifies the efficiency of generating this specific isomer under photochemical conditions. While the same study reports that photoreaction in the absence of a sensitizer yields 78%, and other dicyanobenzene isomers (e.g., ortho) react with varying efficiency, the 85% figure provides a specific, actionable benchmark for this compound in this useful class of transformations [1].

Photochemistry Allyl-Transfer Reaction Synthetic Efficiency

3-(4-Cyanophenyl)-1-propene Application Scenarios Supported by Differentiating Evidence


Scenario 1: High-Yield Synthesis of 4-Allylbenzonitrile via Grignard Chemistry

Procurement of this compound is justified when a synthetic route requires a reliable, high-yielding (92%) allylation of an arylmagnesium reagent. This specific protocol is validated for the para-isomer and offers a predictable, scalable alternative to more complex or lower-yielding routes that might be required for its ortho or meta counterparts . Users performing this specific transformation will realize immediate efficiency gains by sourcing or synthesizing this exact compound.

Scenario 2: Metal-Free Photochemical Allylations

For researchers exploring or scaling photochemical allyl-transfer reactions, 3-(4-Cyanophenyl)-1-propene is a proven substrate. The 85% isolated yield achieved under optimized conditions provides a reliable benchmark for designing experiments, calculating costs, and assessing the feasibility of this mild, metal-free alternative to traditional cross-coupling. The defined performance of the para-isomer in this context makes it the rational choice over other nitriles with unknown or inferior photochemical reactivity.

Scenario 3: Para-Specific Building Block for Advanced Heterocycle Synthesis

In multi-step syntheses of complex molecules where a para-allyl group is a critical pharmacophoric or functional element, this compound serves as an essential building block [1]. Its ability to participate in nucleophilic cyclizations, albeit with potentially distinct reactivity compared to the ortho-isomer [2], makes it a valuable intermediate for constructing specific heterocyclic frameworks. Substitution with a different isomer could lead to a completely different reaction outcome and product profile, making the procurement of the precise para-substituted compound non-negotiable for project success.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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